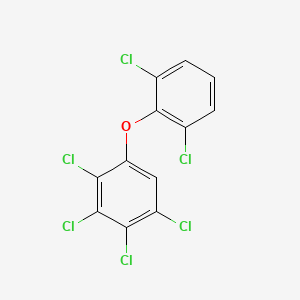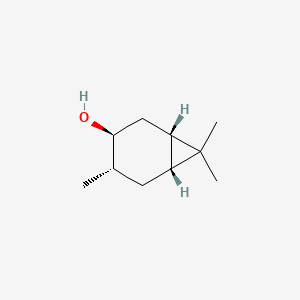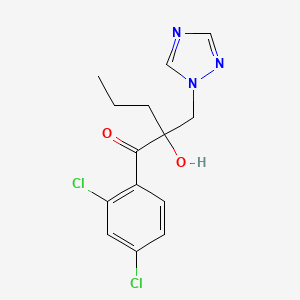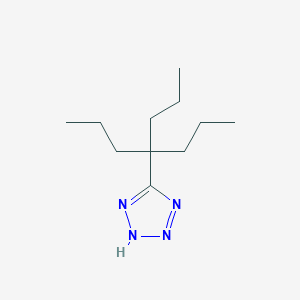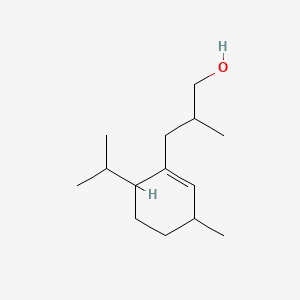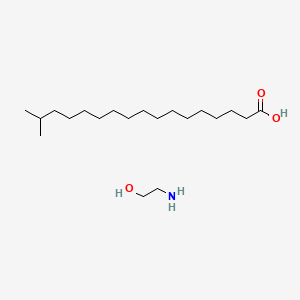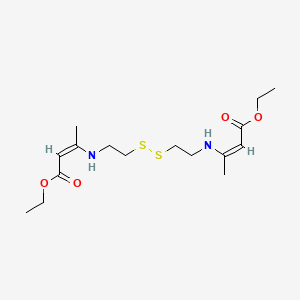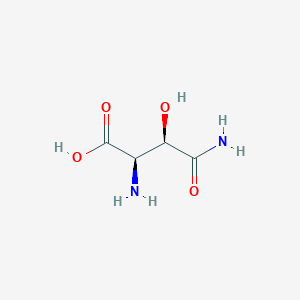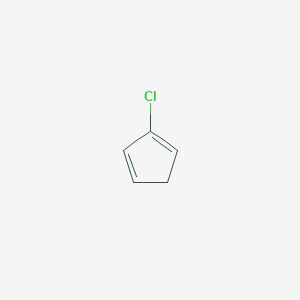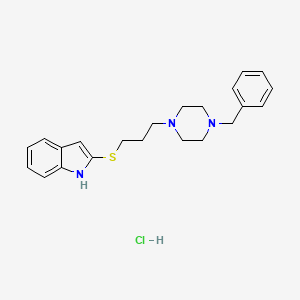
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride is a complex organic compound that features a benzyl group, a piperazine ring, and an indole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride typically involves multiple steps. One common approach is to start with the preparation of the indole core, followed by the introduction of the piperazine ring and the benzyl group. The final step involves the formation of the thioether linkage.
Indole Synthesis: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the indole core.
Benzyl Group Addition: The benzyl group can be added via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the piperazine-indole intermediate in the presence of a Lewis acid catalyst.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a suitable thiol compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the indole ring, using reducing agents like lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chloride, Lewis acid catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced indole derivatives.
Substitution: Various substituted benzyl derivatives.
Applications De Recherche Scientifique
2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-((3-(4-(Methyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride
- 2-((3-(4-(Ethyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride
Uniqueness
The presence of the benzyl group in 2-((3-(4-(Benzyl)-1-piperazinyl)propyl)thio)-1H-indole monohydrochloride distinguishes it from similar compounds. This structural feature may confer unique pharmacological properties, such as increased binding affinity to certain receptors or enhanced metabolic stability.
Propriétés
Numéro CAS |
94441-96-0 |
|---|---|
Formule moléculaire |
C22H28ClN3S |
Poids moléculaire |
402.0 g/mol |
Nom IUPAC |
2-[3-(4-benzylpiperazin-1-yl)propylsulfanyl]-1H-indole;hydrochloride |
InChI |
InChI=1S/C22H27N3S.ClH/c1-2-7-19(8-3-1)18-25-14-12-24(13-15-25)11-6-16-26-22-17-20-9-4-5-10-21(20)23-22;/h1-5,7-10,17,23H,6,11-16,18H2;1H |
Clé InChI |
NLSGHWHLZQAOCD-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCCSC2=CC3=CC=CC=C3N2)CC4=CC=CC=C4.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


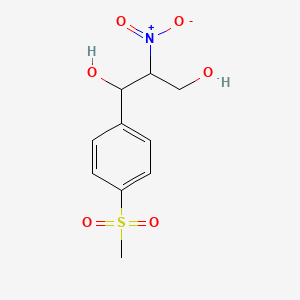
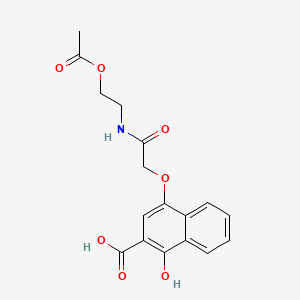
![1-[3-Chloro-4-(trifluoromethyl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B12672522.png)
